molecular formula C19H17N3O2S B2894995 N-(furan-2-ylmethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide CAS No. 897463-12-6

N-(furan-2-ylmethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide

Cat. No.: B2894995
CAS No.: 897463-12-6
M. Wt: 351.42
InChI Key: PNEXQLJUTFJELE-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide is a complex organic compound characterized by its unique structure, which includes a furan ring, an imidazo[2,1-b]thiazole moiety, and a p-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(furan-2-ylmethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide typically involves multiple steps, starting with the preparation of the furan-2-ylmethylamine and the imidazo[2,1-b]thiazole derivatives. These intermediates are then coupled using appropriate reagents and reaction conditions to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Advanced techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and aprotic solvents.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(furan-2-ylmethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide has shown potential as a bioactive molecule. It can be used to study biological processes and interactions with biomolecules.

Medicine: This compound has been investigated for its medicinal properties, including its potential as an anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various applications.

Mechanism of Action

The mechanism by which N-(furan-2-ylmethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide exerts its effects involves interactions with specific molecular targets. The furan ring and imidazo[2,1-b]thiazole moiety can bind to receptors or enzymes, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(furan-2-ylmethyl)ethanamine

  • N-(furan-2-ylmethyl)aniline

  • N-(furan-2-ylmethyl)indole-3-carboxamide

Uniqueness: N-(furan-2-ylmethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide stands out due to its unique combination of functional groups and structural features. This distinctiveness allows it to exhibit specific properties and reactivity that are not found in similar compounds.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S/c1-13-4-6-14(7-5-13)17-11-22-15(12-25-19(22)21-17)9-18(23)20-10-16-3-2-8-24-16/h2-8,11-12H,9-10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNEXQLJUTFJELE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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